molecular formula C9H16ClNO2 B587996 Arecaidine Ethyl Ester Hydrochloride CAS No. 17210-50-3

Arecaidine Ethyl Ester Hydrochloride

Cat. No. B587996
CAS RN: 17210-50-3
M. Wt: 205.682
InChI Key: DMHNLWWLYHVIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arecaidine ethyl ester hydrochloride (AEH) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the alkaloid Areca catechu, which is derived from the Areca nut, and is used as a research tool in the study of the biological effects of alkaloids. AEH has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

Application Summary

Arecaidine Ethyl Ester Hydrochloride has been used in the synthesis of antagonistic, chiral hydrobenzoin esters of arecaidine targeting muscarinic acetylcholine receptors (mAChRs) . These receptors are a pivotal constituent of the central and peripheral nervous system .

Methods of Application

The synthesis involved a transesterification procedure from the readily available arecaidine methyl ester . Three different stereoisomers of hydrobenzoin esters of arecaidine were synthesized and chemically characterized by NMR, HR-MS, chiral chromatography, and HPLC-logP .

Results or Outcomes

A competitive radioligand binding assay showed the highest orthosteric binding affinity for subtype M1 and a strong influence of stereochemistry on binding affinity . K values toward M1 were determined as 99 ± 19 nM, 800 ± 200 nM, and 380 ± 90 nM for the (R,R)-, (S,S)-, and racemic (R,S)-stereoisomer, respectively . All three stereoisomers were shown to act as antagonists toward mAChR M1 .

2. Genetic Toxicology

Application Summary

Arecaidine Ethyl Ester Hydrochloride has been used in the study of genetic toxicology, specifically in relation to arecoline and related areca nut compounds .

Methods of Application

The genetic toxicology of arecoline and related areca nut compounds has been studied using various in vitro and in vivo genotoxicity endpoints .

3. Biological Effects and Biomedical Applications

Application Summary

Arecaidine Ethyl Ester Hydrochloride has been used in the study of the biological effects and biomedical applications of areca nut and its extracts .

Methods of Application

The biological effects of areca nut and its extracts on the digestive system, nervous system, and circulatory system have been studied . The contributions of areca nut and its extracts in antidepressant, anti-inflammatory, antioxidant, and antibacterial applications have also been elucidated .

Results or Outcomes

The results have shown that areca nut and its extracts exhibit a diverse array of pharmacological effects . These effects encompass the facilitation of digestion, manifestation of antidepressant properties, demonstration of anti-inflammatory .

4. Neurology Research

Application Summary

Arecaidine Ethyl Ester Hydrochloride is used in neurology research . It is used as a reference material for highly accurate and reliable data analysis .

Methods of Application

The specific methods of application in neurology research can vary widely depending on the specific study or experiment .

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of Arecaidine Ethyl Ester Hydrochloride as a reference material helps ensure the accuracy and reliability of the data analysis .

5. Muscarinic Acetylcholine Receptor Binding

Application Summary

Arecaidine Ethyl Ester Hydrochloride is an Arecaidine derivative used in muscarinic acetylcholine receptor binding .

Methods of Application

The specific methods of application in muscarinic acetylcholine receptor binding can vary widely depending on the specific study or experiment .

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of Arecaidine Ethyl Ester Hydrochloride in these studies helps ensure the accuracy and reliability of the data analysis .

properties

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHNLWWLYHVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719849
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecaidine Ethyl Ester Hydrochloride

CAS RN

17210-50-3
Record name Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
T Tsukamoto, T Komori - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
In order to find the effect of allied compounds of arecoline on the rhodopsin regeneration in vivo, rhodopsin concentration in the retina was measured in toads allowed to stand in the …
Number of citations: 3 www.jstage.jst.go.jp
塚本赳夫, 古森徹哉 - Pharmaceutical bulletin, 1955 - jlc.jst.go.jp
In order to find the effect of allied compounds of arecoline on the rhodopsin regeneration in vivo, rhodopsin concentration in the retina was measured in toads allowed to stand in the …
Number of citations: 4 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.